molecular formula C21H29N3O5 B2449385 N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide CAS No. 891126-37-7

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2449385
CAS No.: 891126-37-7
M. Wt: 403.479
InChI Key: RZPAOVDQEXXQHP-UHFFFAOYSA-N
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Description

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Triethoxyphenyl Group: This step involves the reaction of the oxadiazole intermediate with a triethoxyphenyl derivative, often through a nucleophilic substitution reaction.

    Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the oxadiazole-triethoxyphenyl intermediate with cyclohexanecarboxylic acid or its derivatives, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides; electrophiles like alkyl halides and acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and triethoxyphenyl group can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
  • N-(5-(3,4,5-triethoxyphenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
  • N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Uniqueness

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is unique due to the presence of the triethoxyphenyl group, which can enhance its solubility and bioavailability compared to similar compounds with trimethoxyphenyl groups. Additionally, the oxadiazole ring provides a distinct electronic environment that can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-4-26-16-12-15(13-17(27-5-2)18(16)28-6-3)20-23-24-21(29-20)22-19(25)14-10-8-7-9-11-14/h12-14H,4-11H2,1-3H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPAOVDQEXXQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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